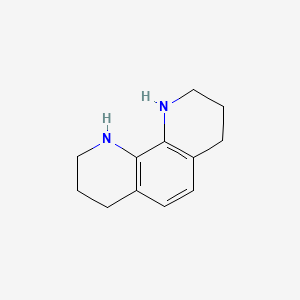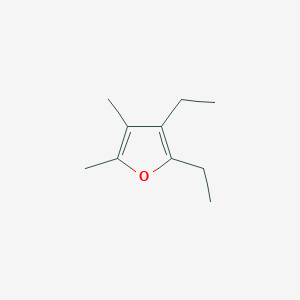
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, where the aromatic rings are partially hydrogenated. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- can be synthesized through the hydrogenation of 1,10-phenanthroline. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,10-phenanthroline.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1,10-Phenanthroline.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in biochemical assays to study metal ion interactions with biomolecules.
Industry: It is used in the development of sensors and materials for detecting and capturing metal ions.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- involves its ability to chelate metal ions. The nitrogen atoms in the compound coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Similar to 1,10-phenanthroline in terms of coordination properties but with different structural features.
Phenanthrene: The parent hydrocarbon of 1,10-phenanthroline, lacking the nitrogen atoms.
Ferroin: A well-known complex of 1,10-phenanthroline with iron(II), used as a redox indicator.
Uniqueness: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is unique due to its partially hydrogenated structure, which imparts different electronic and steric properties compared to its fully aromatic counterpart. This makes it a versatile ligand in coordination chemistry and a valuable tool in various scientific research applications .
Propiedades
Número CAS |
56798-33-5 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline |
InChI |
InChI=1S/C12H16N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h5-6,13-14H,1-4,7-8H2 |
Clave InChI |
SLRLPPDIZJJYOY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(CCCN3)C=C2)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)

![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)









